6-Nitrocinnolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

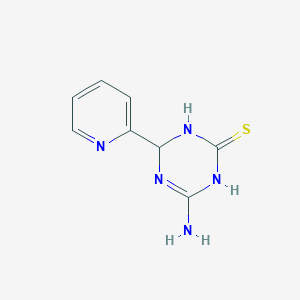

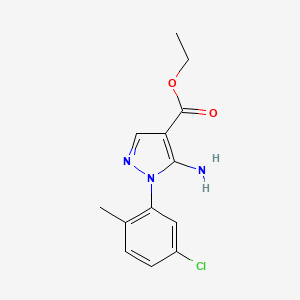

6-ニトロシンノリン-4-アミンは、分子式C8H6N4O2を持つ有機化合物です。これは、複素環式芳香族有機化合物であるシンノリンの誘導体です。6位にニトロ基、4位にアミノ基が存在することで、この化合物はユニークで、さまざまな研究分野で注目されています。

2. 製法

合成経路と反応条件: 6-ニトロシンノリン-4-アミンの合成は通常、シンノリン誘導体のニトロ化によって行われます。一般的な方法の一つは、硝酸と硫酸をニトロ化剤として用いて、4-アミノシンノリンをニトロ化するものです。反応は、6位での選択的ニトロ化を確実に行うために、制御された温度で行われます。

工業的生産方法: 工業的な設定では、温度、試薬の濃度、反応時間などの反応条件を最適化することで、6-ニトロシンノリン-4-アミンの生産をスケールアップすることができます。化合物の効率と収率を高めるために、連続フローリアクターを使用することもできます。

反応の種類:

酸化: 6-ニトロシンノリン-4-アミンは、酸化反応を受ける可能性があり、アミノ基が酸化されてニトロソ誘導体またはニトロ誘導体を形成します。

還元: ニトロ基は、触媒(例:炭素担持パラジウム)の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。

置換: アミノ基は、適切な条件下で他の求核試薬に置き換えることができる求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。

還元: 塩酸中の炭素担持パラジウムまたは塩化スズ(II)を用いた水素ガス。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

生成される主要な生成物:

酸化: ニトロソ誘導体またはニトロ誘導体の生成。

還元: 4,6-ジアミノシンノリンの生成。

置換: N-アルキル誘導体またはN-アシル誘導体の生成。

4. 科学研究への応用

6-ニトロシンノリン-4-アミンは、科学研究において幅広い用途を持っています。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: 潜在的な医薬品を含む生物学的に活性な分子の合成の前駆体として役立ちます。

医学: 抗菌剤または抗がん剤としての可能性を探る研究が進行中です。

工業: 染料、顔料、その他の特殊化学品の開発に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives. One common method is the nitration of 4-amino-cinnoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4,6-diaminocinnoline.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

6-Nitrocinnolin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

作用機序

6-ニトロシンノリン-4-アミンの作用機序は、生物学的標的との相互作用に依存します。ニトロ基は、細胞成分と相互作用して細胞毒性を引き起こす可能性のある反応性中間体を生成するために、生体内還元を受けることができます。アミノ基は、生物学的巨大分子と水素結合を形成して、その機能と活性を影響を与えることができます。

類似化合物:

4-アミノシンノリン: ニトロ基がないため、特定の化学反応では反応性が低くなります。

6-ニトロキノリン: 同様の構造ですが、複素環の核が異なるため、化学的および生物学的特性が異なります。

4,6-ジアミノシンノリン:

独自性: 6-ニトロシンノリン-4-アミンは、ニトロ基とアミノ基の両方を有しているため、独自の化学反応性と生物学的活性を持ちます。この二重の機能により、研究および工業におけるさまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

4-Aminocinnoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitroquinoline: Similar structure but with a different heterocyclic core, leading to different chemical and biological properties.

4,6-Diaminocinnoline:

Uniqueness: 6-Nitrocinnolin-4-amine is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

特性

分子式 |

C8H6N4O2 |

|---|---|

分子量 |

190.16 g/mol |

IUPAC名 |

6-nitrocinnolin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-7-4-10-11-8-2-1-5(12(13)14)3-6(7)8/h1-4H,(H2,9,11) |

InChIキー |

NBOVKMJBSNJORL-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=N2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)